molecular formula C12H22O B1212180 1-(2,5,5-Trimethylcycloheptyl)ethan-1-one CAS No. 23361-88-8

1-(2,5,5-Trimethylcycloheptyl)ethan-1-one

Cat. No.: B1212180
CAS No.: 23361-88-8
M. Wt: 182.3 g/mol
InChI Key: JWSPCHBTDQQQMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,5-Trimethylcycloheptyl)ethan-1-one typically involves the reaction of pinane with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cycloheptyl derivatives.

Scientific Research Applications

1-(2,5,5-Trimethylcycloheptyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 1-(2,5,5-Trimethylcycloheptyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Ethanone, 1-(2,4,5-trimethylphenyl)-
  • Ethanone, 1-(2,3,4-trimethylcyclohexyl)-
  • Ethanone, 1-(2,5,5-trimethylcyclohexyl)-

Comparison: 1-(2,5,5-Trimethylcycloheptyl)ethan-1-one is unique due to its cycloheptyl ring structure with three methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

23361-88-8

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

1-(2,5,5-trimethylcycloheptyl)ethanone

InChI

InChI=1S/C12H22O/c1-9-5-7-12(3,4)8-6-11(9)10(2)13/h9,11H,5-8H2,1-4H3

InChI Key

JWSPCHBTDQQQMM-UHFFFAOYSA-N

SMILES

CC1CCC(CCC1C(=O)C)(C)C

Canonical SMILES

CC1CCC(CCC1C(=O)C)(C)C

Key on ui other cas no.

23361-88-8

Synonyms

1-(2,5,5-trimethylcycloheptyl)ethan-1-one

Origin of Product

United States

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